GRP (1-16) (porcine) H-Ala-Pro-Val-Ser-Val-Gly-Gly-Gly-Thr-Val-Leu-Ala-Lys-Met-Tyr-Pro-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GRP (1-16) (porcine) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid in the sequence is added using coupling reagents.
Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of GRP (1-16) (porcine) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
GRP (1-16) (porcine) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
GRP (1-16) (porcine) has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and regulation of gastric functions.
Medicine: Explored for its potential therapeutic applications in gastrointestinal disorders and cancer research.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis
Mechanism of Action
GRP (1-16) (porcine) exerts its effects by binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of gastrin and subsequent stimulation of gastric acid secretion. The primary molecular targets include G-protein coupled receptors (GPCRs) and downstream signaling molecules such as protein kinases .
Comparison with Similar Compounds
Similar Compounds
Bombesin: Another peptide that stimulates gastrin release but has a different amino acid sequence.
Neuromedin B: Shares structural similarities with GRP but has distinct biological functions.
Substance P: A neuropeptide involved in pain perception and inflammation.
Uniqueness
GRP (1-16) (porcine) is unique due to its specific amino acid sequence and its potent ability to stimulate gastrin release. This makes it a valuable tool in research focused on gastrointestinal physiology and related disorders .
Properties
IUPAC Name |
1-[2-[[2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-(2-aminopropanoyl)pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H115N17O20S/c1-35(2)29-46(61(97)76-40(10)58(94)77-44(17-13-14-25-71)59(95)78-45(24-28-108-12)60(96)80-47(30-42-20-22-43(90)23-21-42)69(105)87-27-16-19-50(87)70(106)107)79-65(101)56(38(7)8)85-67(103)57(41(11)89)82-53(93)33-74-51(91)31-73-52(92)32-75-64(100)54(36(3)4)83-62(98)48(34-88)81-66(102)55(37(5)6)84-63(99)49-18-15-26-86(49)68(104)39(9)72/h20-23,35-41,44-50,54-57,88-90H,13-19,24-34,71-72H2,1-12H3,(H,73,92)(H,74,91)(H,75,100)(H,76,97)(H,77,94)(H,78,95)(H,79,101)(H,80,96)(H,81,102)(H,82,93)(H,83,98)(H,84,99)(H,85,103)(H,106,107) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIWVWAIJNOFMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H115N17O20S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1546.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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